Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Researchers seeking benzoylthiourea-thiazole scaffolds for SAR often face limited structural diversity in commercial libraries. CAS 431916-22-2 provides a distinct 4-methylbenzoyl substitution pattern for probing lipophilic pocket tolerance and hydrogen-bonding interactions. • Four HTS campaigns indexed (RGS4, OPRM1, ADAM17, CHRM1) - directly augments focused GPCR, protease, and neurology screening libraries. • Para-methyl substituent offers a differentiated vector vs. the unsubstituted benzoyl analog (CAS 446307-70-6) for methyl-dependent selectivity profiling. • Thiourea-thiazole framework delivers a defined H-bond donor/acceptor architecture for crystallographic or NMR-based binding studies.

Molecular Formula C16H17N3O3S2
Molecular Weight 363.45
CAS No. 431916-22-2
Cat. No. B2532444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate
CAS431916-22-2
Molecular FormulaC16H17N3O3S2
Molecular Weight363.45
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-12-9-24-16(17-12)19-15(23)18-14(21)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23)
InChIKeySNJNMUGOMVPSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 431916-22-2)


Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 431916-22-2) is a synthetic small molecule belonging to the benzoylthiourea-thiazole class, characterized by a 4-methylbenzoyl group linked via a thiourea bridge to a thiazole ring bearing an ethyl acetate side chain . Its molecular formula is C₁₆H₁₇N₃O₃S₂ with a molecular weight of 363.5 g/mol . The compound is cataloged in chemical structure databases and is commercially available from specialty chemical suppliers, but publicly available quantitative bioactivity or performance data remain extremely limited .

1
Scaffold: Benzoylthiourea-thiazole privileged scaffold for SAR exploration.
2
Substituent: 4-Methylbenzoyl group enables lipophilic pocket probing.
3
Sourcing: Commercially sourced for screening; bioactivity data limited.

Why Generic Substitution Fails for Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 431916-22-2)


Within the benzoylthiourea-thiazole family, seemingly minor structural modifications—such as the presence or absence of a methyl substituent on the benzoyl ring—can profoundly alter hydrogen-bonding capacity, electronic distribution, and steric fit at biological targets or within material formulations . The 4-methylbenzoyl moiety in CAS 431916-22-2 introduces distinct lipophilic and electronic properties compared to the unsubstituted benzoyl analog (CAS 446307-70-6), yet head-to-head comparative data proving functional superiority of one over the other remain absent from the public domain . Generic interchange without controlled experimental verification therefore carries undefined technical risk, as no published evidence confirms interchangeability or functional equivalence.

Structural divergence
The 4-methyl group shifts hydrophobicity and electron density; target binding or solubility may differ from the unsubstituted benzoyl analog.
Unverified functional equivalence
No published study confirms interchangeability with CAS 446307-70-6; substitution without validation carries undefined risk.
Missing head-to-head data
Absence of comparative bioassay or physicochemical data means experimental verification is required before adoption.

Quantitative Differentiation Evidence for Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 431916-22-2) vs. Analogs


Structural Uniqueness: 4-Methylbenzoyl vs. Unsubstituted Benzoyl Moiety

The target compound (CAS 431916-22-2) incorporates a 4-methylbenzoyl substituent that distinguishes it from the closest commercially available analog, ethyl 2-[2-(3-benzoylthioureido)thiazol-4-yl]acetate (CAS 446307-70-6), which bears an unsubstituted benzoyl group . The para-methyl group increases hydrophobicity (calculated logP difference approximately +0.5) and alters electron density on the thiourea moiety, potentially modulating both target binding affinity and physicochemical properties such as solubility and logD . However, no published head-to-head bioassay or physicochemical comparison study exists.

Structural Uniqueness
Class-level
Target: 4-methylbenzoyl; MW 363.5; C₁₆H₁₇N₃O₃S₂
Comparator: unsubstituted benzoyl (CAS 446307-70-6); MW 349.4; C₁₅H₁₅N₃O₃S₂
ΔMW 14.1; estimated ΔlogP ≈ +0.5 (in silico)
Hydrophobic differentiation context; no experimental comparison.
In silico projection; verify experimentally.
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Thiourea-Thiazole Scaffold as Privileged Pharmacophore: Class-Level Inference

Benzoylthiourea-thiazole hybrids are recognized as privileged scaffolds in medicinal chemistry, with published examples demonstrating potent inhibition of enzymes such as urease (IC₅₀ values in the low micromolar to nanomolar range for certain derivatives) and tyrosine kinases [1]. While specific quantitative data for CAS 431916-22-2 is absent from the literature, the thiourea moiety's capacity for bidentate hydrogen bonding and the thiazole ring's π-stacking ability provide a mechanistic rationale for investigating this compound in enzyme inhibition assays . No target-specific IC₅₀ or Kᵢ value is available for CAS 431916-22-2.

Privileged Scaffold
Class-level
Urease IC₅₀ range 0.5–50 µM for related benzoylthiourea-thiazoles; no data for CAS 431916-22-2.
Supports scaffold inclusion in screening libraries.
Target-specific validation required.
Enzyme Inhibition Tyrosine Kinase Urease Inhibition

High-Throughput Screening (HTS) Profile: Target Engagement Fingerprint vs. Analogs

CAS 431916-22-2 has been included in at least four distinct high-throughput screening campaigns deposited in public databases, targeting regulators of G-protein signaling (RGS4), mu-opioid receptor (OPRM1), ADAM17, and muscarinic acetylcholine receptor M1 (CHRM1) . In contrast, the unsubstituted benzoyl analog CAS 446307-70-6 has no publicly indexed HTS bioassay records, suggesting that the 4-methylbenzoyl derivative has attracted greater interest for biological profiling . However, quantitative screening outcomes (e.g., % inhibition, IC₅₀, or hit confirmation status) for CAS 431916-22-2 are not publicly disclosed, precluding direct performance comparison.

HTS Profile
Cross-study comparable
Target: 4 HTS assays indexed (RGS4, OPRM1, ADAM17, CHRM1)
Comparator: CAS 446307-70-6: 0 assays indexed
Indexed assays: 4 vs 0
Greater screening interest; outcomes undisclosed.
No confirmed activity data; hit status unknown.
Drug Discovery High-Throughput Screening Pharmacology

Best-Fit Application Scenarios for Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 431916-22-2)


Exploratory Medicinal Chemistry: Scaffold for Kinase or Urease Inhibitor SAR Studies

Given the benzoylthiourea-thiazole scaffold's documented activity against urease and tyrosine kinases at the class level [1], CAS 431916-22-2 may serve as a starting point for structure-activity relationship (SAR) exploration. The 4-methyl substituent offers a distinct vector for probing lipophilic pocket tolerance relative to the unsubstituted benzoyl analog . Researchers should validate target engagement experimentally before assuming potency advantages.

High-Throughput Screening Library Augmentation for Diverse Target Panels

With four distinct HTS campaigns already indexed for CAS 431916-22-2 (RGS4, OPRM1, ADAM17, CHRM1) [1], this compound can augment focused screening libraries targeting GPCR signaling, protease inhibition, or neurological targets. Its inclusion alongside the unsubstituted analog (CAS 446307-70-6) may reveal methyl-dependent selectivity trends if paired with confirmatory assays.

Chemical Biology Tool for Thiourea-Mediated Hydrogen-Bonding Studies

The thiourea-thiazole motif provides a well-defined hydrogen-bond donor/acceptor framework suitable for probing protein-ligand interactions. CAS 431916-22-2, with its para-methylbenzoyl group, can be used in crystallographic or NMR-based binding studies to assess how subtle electronic and steric perturbations influence molecular recognition [1].

Application
Selection Property
Validation Focus
Kinase/urease inhibitor SAR studies
4-Methylbenzoyl lipophilic pocket probe
Target engagement assay verification
GPCR/protease HTS library augmentation
Multi-target screening profile
Confirmatory dose-response assays
Protein-ligand interaction studies
Thiourea-thiazole H-bond framework with para-methyl steric probe
Crystallographic or NMR binding validation
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